Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as chloromethyl and trifluoromethyl enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of functional groups like chloromethyl and trifluoromethyl can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(bromomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Benzyl 3-(chloromethyl)-2-(methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonate
Uniqueness
The unique combination of the chloromethyl and trifluoromethyl groups in Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate imparts distinct chemical and biological properties. These functional groups can enhance reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Biological Activity
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structural features, including a trifluoromethyl group and a chloromethyl substituent, contribute to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClF3N3O2, with a molecular weight of approximately 355.76 g/mol. The compound's structure can be detailed as follows:
Property | Value |
---|---|
Molecular Formula | C16H15ClF3N3O2 |
Molecular Weight | 355.76 g/mol |
IUPAC Name | Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Structural Features | Imidazo[1,2-a]pyrazine core with chloromethyl and trifluoromethyl groups |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as proteins and nucleic acids. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to biological targets.
Preliminary studies suggest that compounds with similar structures may modulate cellular pathways involved in apoptosis and cell proliferation , indicating potential applications in cancer therapy. The specific pathways affected by this compound are still under investigation.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities:
- Antitumor Activity : Similar imidazo[1,2-a]pyrazines have shown promising results in inhibiting tumor cell proliferation. For instance, related compounds have demonstrated IC50 values indicating effective inhibition against various cancer cell lines (e.g., HCC827 and NCI-H358) with values around 6.26±0.33μM and 6.48±0.11μM respectively in two-dimensional assays .
- Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity against various pathogens. Compounds with similar frameworks have shown efficacy in antimicrobial assays.
Case Studies
A selection of studies highlights the biological activities associated with imidazo[1,2-a]pyrazines:
-
Anticancer Studies : A study involving derivatives of imidazo[1,2-a]pyrazines reported significant antitumor activity against human cancer cell lines. The derivatives exhibited varying degrees of potency depending on their structural modifications.
Compound Type Activity IC50 Values (μM) Imidazo[1,2-a]pyrazines Antitumor 6.26 - 20.46 Triazolo-pyrazines Anticancer Sub-micromolar range - Mechanistic Insights : Interaction studies indicated that similar compounds could inhibit key enzymes involved in cancer progression or microbial growth.
Properties
Molecular Formula |
C16H15ClF3N3O2 |
---|---|
Molecular Weight |
373.76 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-8-12-14(16(18,19)20)21-13-9-22(6-7-23(12)13)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
LXLLZAVVDJIUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CCl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.